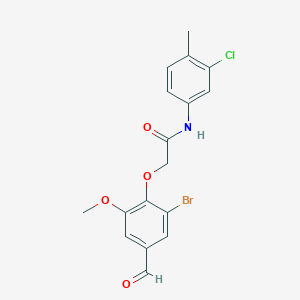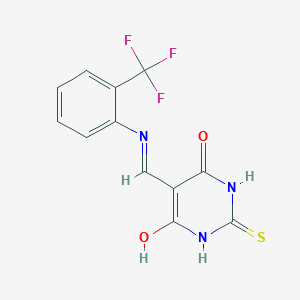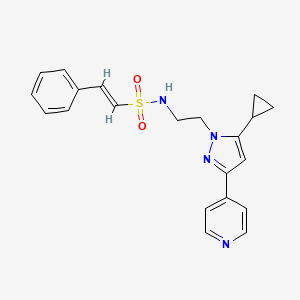
(E)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The study by Khojasteh et al. (2011) reviews the potency and selectivity of chemical inhibitors of major human hepatic CYP isoforms, crucial for predicting drug-drug interactions (DDIs) due to metabolism-based competition among drugs. This research underscores the importance of selective enzyme inhibition in drug development and the potential implications for compounds structurally related to the query chemical (Khojasteh et al., 2011).
Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications
Li et al. (2019) highlight the importance of heterocyclic N-oxide derivatives, including pyridine and indazole, in organic syntheses, catalysis, and drug applications. These compounds have shown potential in forming metal complexes, designing catalysts, and serving medicinal purposes, suggesting a realm into which the query compound could fit, given its structural characteristics (Li et al., 2019).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Wenglowsky's review (2013) on pyrazolo[3,4-b]pyridine kinase inhibitors outlines the versatility of this scaffold in interacting with kinases via multiple binding modes. Given the structural similarity, the query compound may share some of the pharmacological potentials described for pyrazolo[3,4-b]pyridines, especially in the context of kinase inhibition (Wenglowsky, 2013).
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Cherukupalli et al. (2017) review the synthetic strategies and biological properties of pyrazolo[1,5-a]pyrimidines, highlighting their significance in treating various diseases, including cancer and CNS disorders. The structural relationship suggests that exploring similar scaffolds, like the query compound, could yield novel bioactive molecules (Cherukupalli et al., 2017).
properties
IUPAC Name |
(E)-N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-28(27,15-10-17-4-2-1-3-5-17)23-13-14-25-21(19-6-7-19)16-20(24-25)18-8-11-22-12-9-18/h1-5,8-12,15-16,19,23H,6-7,13-14H2/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEPBUCIRYYJQE-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C=CC3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)/C=C/C3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

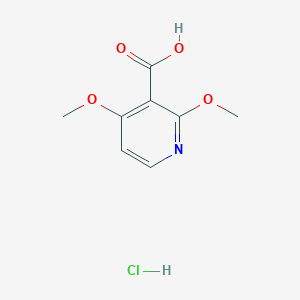
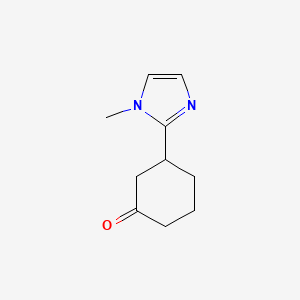
![N-[(3-chlorophenyl)methyl]prop-2-enamide](/img/structure/B2398657.png)
![3,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2398658.png)

![2,5-dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2398660.png)
![2-Methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398661.png)
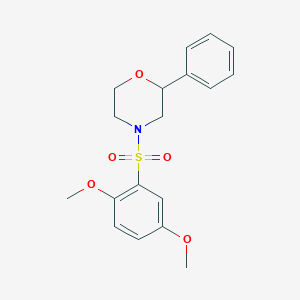
![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2398665.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2398666.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2398670.png)
